N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound characterized by its molecular formula C12H10Cl2N2S and a molecular weight of 285.19 g/mol. This compound belongs to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with allylamine under controlled conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the desired product. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce the corresponding thiol derivatives.
Scientific Research Applications
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study the biological activity of thiazole derivatives, including their potential antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-allyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
N-allyl-4-(3,4-dichlorophenyl)-1,3-oxazole-2-amine
N-allyl-4-(3,4-dichlorophenyl)-1,3-pyrazol-2-amine
These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique due to its specific thiazole ring and the presence of the allyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S/c1-2-5-15-12-16-11(7-17-12)8-3-4-9(13)10(14)6-8/h2-4,6-7H,1,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIDJVSTSNSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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